molecular formula C13H11BO4 B2607429 4-(4-Formylphenoxy)phenylboronic acid CAS No. 1416252-21-5

4-(4-Formylphenoxy)phenylboronic acid

Cat. No.: B2607429
CAS No.: 1416252-21-5
M. Wt: 242.04
InChI Key: XEBLMRMYVGRDAD-UHFFFAOYSA-N
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Description

4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .


Synthesis Analysis

Phenylboronic acid, a compound similar to this compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another synthesis method involves 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection, cooled to -78 °C, and then reacted with N-butyllithium and triisopropyl borate .


Molecular Structure Analysis

Phenylboronic acid, a compound similar to this compound, is a planar compound with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

4-Fluorophenylboronic acid, a compound similar to this compound, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical and Chemical Properties Analysis

4-Phenoxyphenylboronic acid, a compound similar to this compound, has a density of 1.2±0.1 g/cm3, a boiling point of 377.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Absorption and Metabolism of Phenolic Compounds

  • Phenolic compounds, including derivatives similar to "4-(4-Formylphenoxy)phenylboronic acid", undergo significant metabolism in the human body. Studies have shown that these compounds are not completely absorbed in the small intestine and enter the colon, where they might exert physiological effects (Jenner et al., 2005).
  • The metabolism of these compounds can result in the formation of various metabolites, including glucuronidated, sulfated, and methylated derivatives, which are detected in plasma, urine, and feces (Wiese et al., 2015).

Potential Health Implications

  • Phenolic compounds and their metabolites are known to be present in the human colon, and their biological effects may play an important role in colon function. This insight opens up avenues for further research into the role of phenolic compounds in maintaining colonic health and preventing diseases (Jenner et al., 2005).
  • The presence and concentration of phenolic compounds in the human body, as indicated by their metabolites, may serve as potential biomarkers for health status, offering a valuable tool for monitoring and understanding the impact of these compounds on human health (Gutiérrez-Díaz et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-(4-Formylphenoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to a palladium atom . The palladium atom acts as a catalyst in this reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . These properties could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Furthermore, the stability of boronic acids can be affected by factors such as pH and temperature .

Safety and Hazards

4-Phenoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Boronic acids, including 4-(4-Formylphenoxy)phenylboronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The identification of new boronic acids has paved the way to the clinical application of these molecules as potential drugs .

Properties

IUPAC Name

[4-(4-formylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBLMRMYVGRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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